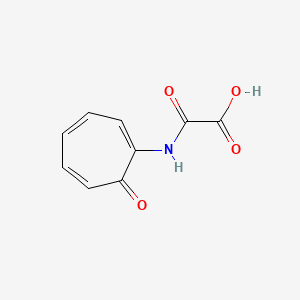
N-Troponyloxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Troponyloxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
One of the primary applications of N-Troponyloxamic acid is its potential as an antiallergic agent . Research has demonstrated that various derivatives of this compound exhibit significant antianaphylactic activity. In a study conducted on passive paw anaphylaxis in rats, certain esters derived from this compound showed oral activity, indicating their potential for therapeutic use in allergic reactions . The relationship between the structural characteristics of these compounds and their biological activity has been a focus of investigation, suggesting that modifications to the molecular structure can enhance efficacy .
Antimicrobial Properties
This compound and its derivatives have also been evaluated for their antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Their mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic processes . This makes them promising candidates for developing new antibiotics, especially in light of rising antibiotic resistance.
Anticancer Applications
The anticancer potential of this compound is another area of active research. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro. For example, compounds containing this moiety have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for inhibiting tumor growth . The mechanisms proposed include induction of apoptosis and inhibition of specific kinases involved in tumor progression .
Molecular Docking Studies
Molecular modeling and docking studies have been employed to understand the interactions between this compound derivatives and biological targets at the molecular level. These studies provide insights into how structural modifications can enhance binding affinity to target proteins, potentially leading to improved therapeutic outcomes . For instance, docking studies have highlighted specific amino acid interactions that are crucial for the bioactivity of synthesized compounds.
Case Study 1: Antiallergic Activity Evaluation
In a controlled study, several derivatives of this compound were synthesized and tested for their antiallergic properties using animal models. The results indicated that certain esters had a significant impact on reducing allergic responses compared to control groups, suggesting a viable pathway for developing new antiallergic medications .
Case Study 2: Antimicrobial Efficacy
A series of this compound derivatives were screened against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited potent antimicrobial activity, outperforming traditional antibiotics in specific assays .
Eigenschaften
CAS-Nummer |
65425-79-8 |
|---|---|
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-oxo-2-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-5-3-1-2-4-6(7)10-8(12)9(13)14/h1-5H,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
JWMCYMFRBJEIIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |
Key on ui other cas no. |
65425-79-8 |
Synonyme |
N-troponyloxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















